5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid
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Overview
Description
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3. This compound is characterized by the presence of a furan ring, an amino group, and a carboxylic acid group. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with 2-methylbut-3-yn-2-amine under specific reaction conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, and various substituted amino-furan derivatives.
Scientific Research Applications
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan with a carboxylic acid group.
2-Methylbut-3-yn-2-amine: An alkyne derivative with an amino group.
5-Aminofuran-2-carboxylic acid: A furan derivative with an amino group at the 5-position.
Uniqueness
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the furan ring, as well as the alkyne functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2-methylbut-3-yn-2-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-4-10(2,3)11-8-6-5-7(14-8)9(12)13/h1,5-6,11H,2-3H3,(H,12,13) |
InChI Key |
BLAMTDAQNDMFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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